2-Methyl-cis-3-pentenoic acid
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Overview
Description
2-Methyl-cis-3-pentenoic acid is an organic compound with the molecular formula C6H10O2. It is a type of pentenoic acid, characterized by a five-carbon chain with a double bond and a carboxylic acid group. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-cis-3-pentenoic acid can be synthesized through several methods. One common approach involves the α-bromination of the corresponding saturated acid, followed by dehydrobromination . Another method uses piperylene, carbon monoxide, and water as raw materials, with noble metal rhodium salt and organic phosphine ligand as catalysts . This method involves a Reppe synthesis process, which first produces a cis-trans isomerization intermediate, followed by isomerization to generate the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The use of piperylene and carbon monoxide in the presence of catalysts is particularly favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-cis-3-pentenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the double bond and the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound to its corresponding alcohol.
Substitution: Halogenation reactions can occur in the presence of halogens (e.g., bromine or chlorine) and appropriate catalysts.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-cis-3-pentenoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-cis-3-pentenoic acid involves its interaction with specific molecular targets and pathways. The double bond and carboxylic acid group play crucial roles in its reactivity and interactions with enzymes and other biomolecules. These interactions can lead to various biochemical effects, depending on the specific context and application .
Comparison with Similar Compounds
2-Methyl-cis-3-pentenoic acid can be compared with other similar compounds, such as:
2-Pentenoic acid: Differing by the position of the double bond, this compound has distinct chemical and physical properties.
3-Pentenoic acid: Another isomer with the double bond in a different position, leading to variations in reactivity and applications.
4-Pentenoic acid: This compound has the double bond at the fourth carbon, resulting in unique properties and uses.
Properties
CAS No. |
55894-36-5 |
---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(Z)-2-methylpent-3-enoic acid |
InChI |
InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h3-5H,1-2H3,(H,7,8)/b4-3- |
InChI Key |
NFRJJFMXYKSRPK-ARJAWSKDSA-N |
Isomeric SMILES |
C/C=C\C(C)C(=O)O |
Canonical SMILES |
CC=CC(C)C(=O)O |
boiling_point |
199.00 to 200.00 °C. @ 760.00 mm Hg |
solubility |
very slightly |
Origin of Product |
United States |
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